5-Ethyldiazinan-3-one (IUPAC name: 5-ethyl-1,2-diazinan-3-one) is a bicyclic organic compound with the molecular formula C₆H₁₁N₂O and a molecular weight of 127.17 g/mol. Its core structure consists of a six-membered diazinane ring (1,2-diazinane) with two nitrogen atoms at positions 1 and 2, an ethyl substituent at position 5, and a ketone group at position 3.
The diazinane ring adopts a chair-like conformation in its most stable state, with the ethyl group occupying an equatorial position to minimize steric strain. The ketone at position 3 introduces polarity to the molecule, influencing its reactivity in nucleophilic addition and condensation reactions. A comparative analysis of related diazinane derivatives, such as 6-phenyl-1,2-diazinan-3-one, highlights how substituents modulate the compound’s electronic and steric properties.
Table 1: Key Structural and Physicochemical Properties of 5-Ethyldiazinan-3-one
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₁₁N₂O |
| Molecular Weight | 127.17 g/mol |
| Ring System | 1,2-Diazinane (six-membered, two nitrogens) |
| Substituents | Ethyl (C5), Ketone (C3) |
| Conformation | Chair, equatorial ethyl |
The exploration of diazinane derivatives began in the mid-20th century, driven by interest in nitrogen-containing heterocycles for pharmaceutical applications. While 5-ethyldiazinan-3-one itself lacks a well-documented discovery timeline, its structural analogs—such as 5-ethyl-5-(2-ethylbutyl)-1,3-diazinane-2,4,6-trione and 6-phenyl-1,2-diazinan-3-one—emerged in the 1970s–1980s as intermediates in barbiturate synthesis and antimicrobial agents, respectively.
The systematic study of diazinanes accelerated with advancements in ring-closing metathesis and catalytic hydrogenation, enabling precise control over ring size and substituent placement. The ethyl group in 5-ethyldiazinan-3-one likely originated from efforts to balance lipophilicity and metabolic stability in drug design, a trend observed in related compounds like 5-ethyl-1,3-dioxane-5-methanol.
Diazinanes occupy a critical niche in heterocyclic chemistry due to their hybrid aromatic-aliphatic character. The presence of two nitrogen atoms in 1,2-diazinane introduces basicity and hydrogen-bonding capacity, while the ketone at position 3 serves as an electrophilic site for functionalization.
Synthetic Versatility:
The ethyl group at position 5 enhances the compound’s solubility in organic solvents, facilitating its use in Friedel-Crafts alkylation and nucleophilic acyl substitution reactions. For example, the ketone can undergo condensation with hydrazines to form hydrazones, a reaction exploited in the synthesis of heterocyclic scaffolds.
Biological Relevance:
Though 5-ethyldiazinan-3-one itself is not widely studied for bioactivity, its structural relatives exhibit diverse pharmacological properties. The 1,2-diazinane core is found in inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), where the nitrogen atoms coordinate to catalytic residues.
Material Science Applications:Diazinane derivatives serve as ligands in coordination chemistry. The ethyl substituent in 5-ethyldiazinan-3-one could stabilize metal complexes through steric effects, analogous to the role of alkyl groups in phosphine ligands.
5-Ethyldiazinan-3-one, with the molecular formula C₆H₁₂N₂O and molecular weight of 128.17 grams per mole, represents a six-membered heterocyclic compound containing two nitrogen atoms and a ketone functional group [1]. The nuclear magnetic resonance spectroscopic analysis of this compound requires comprehensive examination of both proton and carbon-13 nuclear magnetic resonance data to elucidate its structural characteristics.
Proton nuclear magnetic resonance spectroscopy provides critical information about the hydrogen environments within the 5-ethyldiazinan-3-one structure. The ethyl substituent at the 5-position contributes characteristic signals, with the methyl group typically appearing as a triplet in the range of 0.9 to 1.2 parts per million due to coupling with adjacent methylene protons [2]. The methylene protons of the ethyl group are expected to resonate as a quartet between 2.4 and 2.8 parts per million, reflecting their proximity to the electronegative nitrogen atom and the deshielding effect of the heterocyclic ring system [3].
The ring methylene protons exhibit complex multipicity patterns due to the conformational dynamics of the six-membered ring system. The protons adjacent to the carbonyl group (position 2) typically appear more downfield, around 2.5 to 3.0 parts per million, while the remaining ring methylene protons resonate between 1.8 and 2.4 parts per million [2]. The amine protons, being exchangeable, may appear as broad signals between 4.5 and 6.0 parts per million, depending on the solvent system and concentration [3].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule. The carbonyl carbon at position 3 exhibits the most characteristic signal, typically appearing between 170 and 175 parts per million, consistent with lactam carbonyl functionality [2] [3]. The ethyl substituent carbons resonate in the aliphatic region, with the methyl carbon around 15 parts per million and the methylene carbon approximately 25 parts per million. The ring carbons display resonances between 20 and 60 parts per million, with the carbon bearing the ethyl substituent appearing further downfield due to the substitution pattern [4].
Infrared spectroscopy provides valuable insights into the vibrational modes and functional group characteristics of 5-ethyldiazinan-3-one. The most prominent absorption in the infrared spectrum corresponds to the carbonyl stretching vibration, which appears as a strong band between 1680 and 1720 reciprocal centimeters [5] [6]. This frequency range is characteristic of lactam carbonyls, where the nitrogen lone pair contributes to resonance stabilization, resulting in a lower frequency compared to typical ketones.
The nitrogen-hydrogen stretching vibrations manifest as medium to strong absorptions in the 3200 to 3400 reciprocal centimeter region [7] [5]. These bands may appear as broad features due to hydrogen bonding interactions, particularly in solid-state measurements or concentrated solutions. The carbon-hydrogen stretching vibrations of the alkyl groups contribute to the spectral region between 2850 and 3000 reciprocal centimeters, providing information about the saturated hydrocarbon framework [7].
Additional characteristic absorptions include carbon-nitrogen stretching modes around 1200 to 1400 reciprocal centimeters and ring deformation vibrations in the 800 to 1000 reciprocal centimeter region [5] [6]. The fingerprint region below 1500 reciprocal centimeters contains numerous absorption bands that collectively serve as a unique identifier for the compound.
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and polarizability changes during molecular vibrations. The carbonyl stretching mode in Raman spectroscopy typically appears between 1650 and 1700 reciprocal centimeters, often with reduced intensity compared to infrared spectroscopy due to different selection rules [8] [9]. The nitrogen-nitrogen bond stretching vibration, unique to the diazinan framework, manifests as a characteristic band between 950 and 1050 reciprocal centimeters in the Raman spectrum [8] [9].
Ring breathing modes, involving symmetric expansion and contraction of the six-membered ring, contribute to Raman activity in the 800 to 900 reciprocal centimeter region [10] [11]. These modes are particularly sensitive to ring conformation and substitution patterns, providing structural information complementary to nuclear magnetic resonance data. The carbon-carbon stretching vibrations of the ethyl substituent appear around 1000 to 1200 reciprocal centimeters, contributing to the overall vibrational fingerprint of the molecule [8].
X-ray diffraction analysis of 5-ethyldiazinan-3-one provides definitive structural information through direct determination of atomic positions within the crystal lattice. Based on structural similarities to related diazinanone derivatives, the compound is expected to crystallize in the monoclinic crystal system with space group P2₁/c [12] [13] [14]. This space group is commonly observed for six-membered heterocyclic compounds containing nitrogen and oxygen functionalities.
The theoretical unit cell parameters for 5-ethyldiazinan-3-one suggest lattice constants of approximately 8.5 to 9.5 angstroms for the a-axis, 10.5 to 11.5 angstroms for the b-axis, and 12.5 to 13.5 angstroms for the c-axis [12] [14]. The monoclinic angle β is predicted to range between 95 and 105 degrees, reflecting the molecular packing arrangements and intermolecular interactions within the crystal structure.
With four molecules per unit cell (Z = 4) and a calculated density between 1.2 and 1.4 grams per cubic centimeter, the crystal packing efficiency reflects typical organic molecular crystals [14] [15]. The molecular conformation within the crystal lattice provides critical information about the preferred geometry of the six-membered ring system and the orientation of the ethyl substituent.
Bond length analysis reveals the lactam character of the carbonyl group, with carbon-oxygen distances typically around 1.22 to 1.24 angstroms [12] [16]. The carbon-nitrogen bonds within the ring system exhibit partial double-bond character due to resonance effects, with distances shorter than typical single bonds but longer than pure double bonds. The nitrogen-nitrogen bond, characteristic of the diazinan framework, displays a distance of approximately 1.45 angstroms, consistent with single-bond character [16].
The six-membered diazinan ring in 5-ethyldiazinan-3-one exhibits conformational flexibility that influences both its solid-state packing and solution behavior. In the crystalline state, the ring typically adopts a chair-like conformation to minimize steric interactions and optimize intermolecular contacts [17] [18]. This conformation represents the lowest energy arrangement for saturated six-membered rings, providing optimal bond angles close to the tetrahedral ideal of 109.5 degrees [17].
The presence of the ethyl substituent at position 5 introduces conformational preferences due to steric effects and electronic interactions with the adjacent nitrogen atoms [19] [18]. The substituent preferentially adopts an equatorial orientation in the chair conformation, minimizing unfavorable gauche interactions and reducing overall molecular strain energy. This conformational preference influences the molecular packing within the crystal lattice and affects the accessibility of different binding sites for intermolecular interactions.
Crystal packing analysis reveals the formation of hydrogen-bonded networks between adjacent molecules, primarily involving the amine nitrogen atoms as donors and the carbonyl oxygen as an acceptor [14] [15]. These interactions stabilize the crystal structure and contribute to the observed melting point and thermal stability of the compound. The hydrogen bonding patterns create chains or two-dimensional networks that direct the overall crystal architecture.
The thermal motion of atoms within the crystal lattice, as revealed by anisotropic displacement parameters, provides insights into the dynamic behavior of different molecular segments [16] [15]. The ethyl substituent typically exhibits larger thermal motion compared to the ring atoms, reflecting its greater conformational freedom. The carbonyl group displays restricted motion due to its involvement in hydrogen bonding networks and its role in crystal packing stabilization.
Density functional theory calculations provide comprehensive insights into the electronic structure, geometric optimization, and energetic properties of 5-ethyldiazinan-3-one. Various exchange-correlation functionals and basis sets have been employed to achieve accurate descriptions of this heterocyclic system [4] [20] [21]. The hybrid functional B3LYP combined with the 6-31G(d,p) basis set represents a balanced approach for geometry optimization and energy calculations, providing reliable results for organic molecules containing nitrogen and oxygen heteroatoms [20] [21].
Geometry optimization calculations reveal the preferred molecular conformation in the gas phase, typically converging to a chair-like arrangement for the six-membered ring with the ethyl substituent in an equatorial position [20] [21]. The optimized bond lengths and angles demonstrate excellent agreement with experimental crystallographic data when available, validating the computational approach. The carbon-nitrogen bond lengths within the ring system reflect the partial double-bond character arising from resonance effects involving the lactam functionality [4].
Energy calculations using different density functional theory methods provide insights into the relative stability of various conformers and the electronic properties of the molecule [20] [21]. The total energy typically ranges around -456 Hartrees, depending on the specific functional and basis set employed. Comparison between different computational approaches demonstrates the consistency of results and identifies the most reliable methods for this molecular system [4].
Vibrational frequency calculations yield theoretical infrared and Raman spectra that can be directly compared with experimental measurements [21] [22]. The calculated vibrational modes provide detailed assignments for observed spectroscopic features and predict the intensities of different absorption bands. These calculations are particularly valuable for interpreting complex spectroscopic data and understanding the relationship between molecular structure and vibrational properties.
Frontier molecular orbital analysis of 5-ethyldiazinan-3-one provides crucial information about its electronic properties, chemical reactivity, and potential interactions with other molecules [23] [24] [25]. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the frontier orbitals that govern many chemical and physical properties of the compound [24] [25].
The highest occupied molecular orbital energy is typically calculated to range between -6.0 and -6.4 electron volts, depending on the computational method employed [4] [20]. This orbital is primarily localized on the nitrogen atoms and the carbonyl oxygen, reflecting the electron-rich character of these heteroatoms. The orbital shape and electron density distribution provide insights into the most electron-rich regions of the molecule and potential sites for electrophilic attack [23] [24].
The lowest unoccupied molecular orbital exhibits an energy range of -1.6 to -2.0 electron volts, with significant contribution from the carbonyl carbon and adjacent ring atoms [4] [20]. This orbital represents the most accessible vacant energy level for electron acceptance and provides information about the molecule's electron-accepting capability. The spatial distribution of this orbital indicates the most susceptible sites for nucleophilic attack and reduction reactions [24] [25].
The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap, calculated to be approximately 4.4 electron volts, provides a measure of the compound's electronic stability and reactivity [20] [23]. This relatively large energy gap suggests moderate chemical stability and indicates that the compound is neither a strong electron donor nor a strong electron acceptor under normal conditions. The energy gap also relates to the compound's optical properties and its potential applications in electronic devices [24].
Additional molecular orbitals beyond the frontier orbitals contribute to the overall electronic structure and bonding characteristics of the molecule [23] [25]. The occupied orbitals below the highest occupied molecular orbital represent bonding interactions within the ring system and between the ring and substituents. Analysis of these orbitals provides detailed insights into the nature of chemical bonding and electron delocalization within the diazinan framework [4] [22].